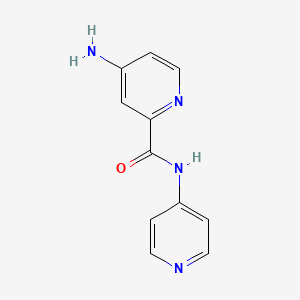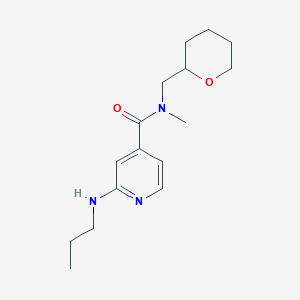![molecular formula C11H17N3 B7554918 4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine](/img/structure/B7554918.png)
4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine, commonly known as CPMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CPMA is a member of the pyridinylpiperazine class of compounds and has been found to exhibit potent activity against a range of biological targets. In
作用机制
The exact mechanism of action of CPMA is not fully understood. However, it is believed to exert its effects through modulation of neurotransmitter systems in the brain. CPMA has been found to bind to and activate serotonin receptors, which are involved in the regulation of mood, anxiety, and sleep. CPMA has also been found to bind to and activate adrenergic receptors, which are involved in the regulation of the sympathetic nervous system.
Biochemical and Physiological Effects:
CPMA has been found to exhibit a range of biochemical and physiological effects. It has been found to increase the levels of serotonin and norepinephrine in the brain, which are neurotransmitters involved in the regulation of mood and anxiety. CPMA has also been found to increase the levels of GABA, which is an inhibitory neurotransmitter that plays a role in the regulation of anxiety and seizure activity.
实验室实验的优点和局限性
CPMA has several advantages for use in lab experiments. It is a potent and selective compound that can be used to study the effects of serotonin and adrenergic receptor activation in vitro and in vivo. CPMA is also relatively stable and can be stored for extended periods of time. However, CPMA has some limitations for use in lab experiments. It is a relatively complex compound that requires specialized equipment and expertise for synthesis and analysis. Additionally, CPMA has not been extensively studied for its potential toxicological effects, which may limit its use in certain applications.
未来方向
CPMA has several potential future directions for research. One area of interest is the development of CPMA-based drugs for the treatment of mood and anxiety disorders. CPMA has also been found to exhibit anticonvulsant effects, which may have potential applications in the treatment of epilepsy. Additionally, CPMA may have potential applications in the development of new imaging agents for the study of serotonin and adrenergic receptor function in the brain. Further research is needed to fully understand the potential applications of CPMA in these areas.
合成方法
The synthesis of CPMA involves the reaction of 2-chloro-4-(cyclopropylamino)methylpyridine with N,N-dimethylamine in the presence of a base. The resulting product is then purified using column chromatography to obtain pure CPMA. The synthesis method of CPMA has been optimized to produce high yields of the compound, which has enabled its use in various scientific research applications.
科学研究应用
CPMA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit potent activity against a range of biological targets, including serotonin receptors, adrenergic receptors, and dopamine receptors. CPMA has also been found to exhibit anticonvulsant, anxiolytic, and antidepressant effects in animal models.
属性
IUPAC Name |
4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-14(2)11-7-9(5-6-12-11)8-13-10-3-4-10/h5-7,10,13H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMYPARIZIHNNMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)CNC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(cyclopropylamino)methyl]-N,N-dimethylpyridin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[1-(5-Bromothiophene-3-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554846.png)

![3-[1-(2-Cyclopropylacetyl)piperidin-2-yl]propanoic acid](/img/structure/B7554857.png)
![3-[1-(3-Thiophen-2-ylpropanoyl)piperidin-4-yl]propanoic acid](/img/structure/B7554859.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-bromofuran-2-yl)prop-2-enoate](/img/structure/B7554867.png)
![3-[1-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]piperidin-2-yl]propanoic acid](/img/structure/B7554879.png)
![3-[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-2-yl]propanoic acid](/img/structure/B7554886.png)
![4-[(6E)-6-[(3-nitrophenyl)methylidene]-4,5-dihydrocyclopenta[c]pyrazol-1-yl]benzoic acid](/img/structure/B7554897.png)

![[1-[(2,4-Difluorophenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7554914.png)
![6-[(3-Fluorophenyl)methyl-methylamino]pyridine-2-carboxylic acid](/img/structure/B7554920.png)

![N-[(6-pyrrolidin-1-ylpyridin-3-yl)methyl]cyclopropanamine](/img/structure/B7554937.png)
![(1E)-2-(2,5-dimethylanilino)-2-oxo-N-[4-(pyrimidin-2-ylsulfamoyl)anilino]ethanimidoyl cyanide](/img/structure/B7554941.png)